5-Bromo-2-(3,4-difluorophenoxy)pyridine

Description

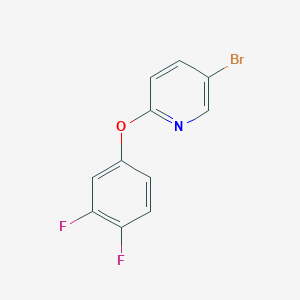

5-Bromo-2-(3,4-difluorophenoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 3,4-difluorophenoxy group at the 2-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . The 3,4-difluorophenoxy substituent introduces steric and electronic effects that influence solubility, metabolic stability, and binding affinity in biological systems .

Properties

Molecular Formula |

C11H6BrF2NO |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

5-bromo-2-(3,4-difluorophenoxy)pyridine |

InChI |

InChI=1S/C11H6BrF2NO/c12-7-1-4-11(15-6-7)16-8-2-3-9(13)10(14)5-8/h1-6H |

InChI Key |

FMPOLFNNQMPMCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=NC=C(C=C2)Br)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Key Structural Analogs :

Analysis :

- Fluorine Position Effects: The 3,4-difluorophenoxy group in the target compound likely enhances metabolic stability compared to mono-fluorinated analogs (e.g., 3-Bromo-5-(4-fluorophenoxy)pyridine) due to increased electron-withdrawing effects .

- Core Structure Differences : Pyrrolopyridine derivatives (e.g., compounds in ) exhibit distinct electronic properties compared to simple pyridines, affecting their biological activity and synthetic accessibility .

Comparison :

- The target compound’s synthesis likely employs similar Suzuki-Miyaura cross-coupling conditions, as seen in (87–94% yields for 5-aryl-pyrrolopyridines). However, steric hindrance from the 3,4-difluorophenoxy group may reduce yields compared to less bulky substituents (e.g., 4-methoxyphenyl in compound 6d, 94% yield) .

- Lower yields (e.g., 12% for compound 18n in ) are observed with highly fluorinated or branched substituents due to challenging reaction kinetics .

Physical Properties :

- Boiling Point : Analogous difluoromethoxy-substituted pyridines (e.g., 5-Bromo-2-(difluoromethoxy)pyridine) exhibit high boiling points (194°C), suggesting similar thermal stability for the target compound .

- Solubility: Fluorinated phenoxy groups improve lipid solubility compared to methoxy or hydroxy substituents, enhancing membrane permeability in drug candidates .

Substituent Effects on NMR Spectra

1H NMR Shifts in Analogous Compounds :

Analysis :

- Electron-withdrawing groups (e.g., nitro, bromo) deshield aromatic protons, shifting signals downfield. The 3,4-difluorophenoxy group in the target compound would similarly influence pyridine ring protons, with ortho-fluorine atoms causing distinct splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.